4-[(Ethoxycarbonyl)oxy]benzoic acid
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Overview
Description
4-[(Ethoxycarbonyl)oxy]benzoic acid is an organic compound with the molecular formula C10H10O5. It is a derivative of benzoic acid where the hydroxyl group is esterified with ethyl carbonate. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Ethoxycarbonyl)oxy]benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with ethyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for larger quantities. The process involves continuous stirring and controlled addition of reactants to ensure complete conversion and high yield. The product is then purified through recrystallization or distillation to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4-[(Ethoxycarbonyl)oxy]benzoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-hydroxybenzoic acid and ethanol.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Esterification and Transesterification: The compound can participate in further esterification or transesterification reactions to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Substitution Reactions: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Esterification: Alcohols and acid catalysts.
Major Products:
Hydrolysis: 4-Hydroxybenzoic acid and ethanol.
Substitution Reactions: Various substituted benzoic acid derivatives.
Esterification: Different esters of benzoic acid.
Scientific Research Applications
4-[(Ethoxycarbonyl)oxy]benzoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is used in the synthesis of drug molecules and as a building block for more complex structures.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Analytical Chemistry: The compound is used as a standard or reagent in various analytical techniques.
Mechanism of Action
The mechanism of action of 4-[(Ethoxycarbonyl)oxy]benzoic acid depends on its application. In organic synthesis, it acts as a reactant that undergoes various chemical transformations. In pharmaceuticals, it may interact with biological targets through its functional groups, leading to the desired therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific application and the structure of the final product .
Comparison with Similar Compounds
4-Hydroxybenzoic acid: The parent compound, which lacks the ethoxycarbonyl group.
4-Methoxycarbonylbenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
4-Acetoxybenzoic acid: Similar ester derivative with an acetoxy group.
Uniqueness: 4-[(Ethoxycarbonyl)oxy]benzoic acid is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-ethoxycarbonyloxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-2-14-10(13)15-8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVMHSYMNTYLPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607499 |
Source
|
Record name | 4-[(Ethoxycarbonyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15552-32-6 |
Source
|
Record name | 4-[(Ethoxycarbonyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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